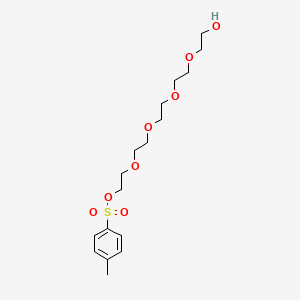

PEG6-Tos

Vue d'ensemble

Description

Polyethylene glycol 6-tosylate (PEG6-Tos) is a derivative of polyethylene glycol (PEG) that contains a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group acts as a good leaving group for nucleophilic substitution reactions . This compound is widely used in various fields, including drug delivery and bioconjugation, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PEG6-Tos is typically synthesized by reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature . The resulting product is purified by precipitation or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

PEG6-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group . It can also participate in other types of reactions, such as oxidation and reduction, depending on the functional groups present in the molecule it reacts with .

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the tosyl group to a hydroxyl group.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting this compound with an amine will yield a PEG6-amine derivative, while oxidation with hydrogen peroxide will produce a PEG6-tosylate oxide .

Applications De Recherche Scientifique

Bioconjugation

PEG6-Tos is primarily utilized as a non-cleavable linker in bioconjugation processes. Its azide functional group allows for "click" chemistry applications, facilitating the stable attachment of drugs to targeting moieties or biomolecules. This property enhances the pharmacokinetics and bioavailability of therapeutic agents by improving their solubility and circulation time in biological systems.

Drug Delivery Systems

The compound plays a crucial role in developing photoresponsive amphiphilic azobenzene-PEG self-assemblies that form supramolecular nanostructures for drug delivery. These systems can encapsulate therapeutic agents, releasing them in response to specific stimuli, thereby improving treatment efficacy.

Synthesis of PROTACs

This compound has been employed in synthesizing proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation. This application is particularly relevant in cancer therapy, where selective degradation of oncogenic proteins can enhance therapeutic outcomes.

Nanoparticle Functionalization

The compound is used to functionalize nanoparticles, improving their stability and targeting capabilities for drug delivery applications. By modifying the surface properties of nanoparticles with this compound, researchers can enhance their interaction with biological membranes and improve cellular uptake .

Case Study 1: Development of PROTACs

In a study by Gill et al. (2009), this compound was integral in synthesizing PROTACs that target specific oncogenic proteins. The incorporation of this linker facilitated efficient protein degradation, showcasing its potential in targeted cancer therapies.

Case Study 2: Imaging Applications

Research by Tan et al. (2010) highlighted the use of this compound in developing imaging agents for magnetic resonance imaging (MRI). The stable labeling enabled precise tracking of tumor microenvironments, illustrating the compound's utility beyond drug delivery.

Mécanisme D'action

The mechanism of action of PEG6-Tos involves the tosyl group acting as a leaving group in nucleophilic substitution reactions. The polyethylene glycol spacer increases solubility and biocompatibility, making it suitable for use in drug delivery and bioconjugation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylene glycol 4-tosylate (PEG4-Tos): Similar to PEG6-Tos but with a shorter polyethylene glycol spacer.

Polyethylene glycol 8-tosylate (PEG8-Tos): Similar to this compound but with a longer polyethylene glycol spacer.

Polyethylene glycol 12-tosylate (PEG12-Tos): Similar to this compound but with an even longer polyethylene glycol spacer.

Uniqueness

This compound is unique due to its optimal spacer length, which provides a balance between solubility and reactivity . This makes it particularly useful in applications where both properties are essential, such as in drug delivery and bioconjugation .

Activité Biologique

Introduction

PEG6-Tos, a polyethylene glycol (PEG) derivative, is recognized for its role in bioconjugation and drug delivery applications. Specifically, it serves as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation. This article explores the biological activity of this compound, including its chemical properties, applications, and case studies that highlight its significance in modern medicinal chemistry.

- Molecular Formula : C19H31N3O8S

- Molecular Weight : 461.5 g/mol

- Purity : >95%

- Functional Groups : Azide and Tosyl groups

- Solubility : Enhanced solubility in aqueous environments due to PEG structure

Comparison with Related Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azide-PEG3-OH | Azide, Hydroxyl | Shorter PEG chain; more hydrophilic |

| Azide-PEG4-OH | Azide, Hydroxyl | Intermediate PEG length; versatile |

| Azido-PEG11-Amine | Azide, Amine | Longer PEG chain; suitable for amine coupling |

| Azide-PEG-NHS Ester | Azide, NHS Ester | Reactive NHS group; suitable for amine coupling |

| Mal-PEG-Azide | Maleimide, Azide | Maleimide allows thiol coupling |

1. Bioconjugation

This compound is primarily utilized as a linker in bioconjugation processes. Its azide functional group allows for "click" chemistry reactions, facilitating the stable attachment of drugs to targeting moieties or biomolecules. This enhances the pharmacokinetics of therapeutic agents by improving their solubility and circulation time in biological systems.

2. PROTAC Synthesis

As a PEG-based PROTAC linker, this compound is crucial in synthesizing molecules that exploit the ubiquitin-proteasome system for targeted protein degradation. This mechanism has significant implications for cancer therapy and other diseases where protein overexpression is problematic.

3. Drug Delivery Systems

This compound has been incorporated into photoresponsive amphiphilic azobenzene–PEG self-assemblies. These structures demonstrate light-controlled reversible assembly and disassembly, enabling precise drug delivery mechanisms that respond to external stimuli.

Case Study 1: Development of PROTACs

A study explored the synthesis of PROTACs using this compound as a linker. The results indicated that these compounds effectively targeted specific proteins for degradation, showcasing enhanced selectivity and reduced off-target effects compared to traditional therapies .

Case Study 2: Drug Delivery Mechanisms

Research involving azobenzene–PEG self-assemblies demonstrated that this compound facilitated the formation of supramolecular nanostructures capable of controlled drug release. These findings suggest potential applications in treating conditions requiring precise dosing regimens .

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODVVYOWINKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.